molecular formula C14H25N3O3 B13260178 tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B13260178
M. Wt: 283.37 g/mol
InChI Key: GIBJBWJQOHVOOP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The amino and hydroxypropyl groups are introduced through nucleophilic substitution reactions. The cyanide group can be added via nucleophilic addition to a suitable precursor.

    Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the cyanide group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-amino-2-hydroxypropyl)-1-piperazinecarboxylate

Uniqueness

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-6-4-14(10-16,5-7-17)8-11(18)9-15/h11,18H,4-9,15H2,1-3H3

InChI Key

GIBJBWJQOHVOOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN)O)C#N

Origin of Product

United States

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